molecular formula C21H15N5O2S2 B2466447 (E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 845652-43-9

(E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine

Cat. No.: B2466447
CAS No.: 845652-43-9
M. Wt: 433.5
InChI Key: DTBSZJJUZYAUJV-YDZHTSKRSA-N
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Description

(E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a useful research compound. Its molecular formula is C21H15N5O2S2 and its molecular weight is 433.5. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, exerting its effects through these interactions . It has shown significant inhibitory activity to EGFR Wt, EGFR L858R, and VEGFR-2 .

Cellular Effects

(E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine has been found to have profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to decrease Bcl-2 protein and activate pro-apoptotic genes Bax and P53 .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound have been observed to change in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of the compound within cells and tissues are also under study . It is believed to interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being researched . It is believed to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Biological Activity

(E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine is a complex organic compound that has garnered attention due to its significant biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound has the following structural and chemical properties:

  • Molecular Formula : C21H15N5O2S2
  • Molecular Weight : 433.5 g/mol
  • IUPAC Name : 1-[(E)-benzylideneamino]-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine

Primary Targets

The compound primarily targets:

  • Epidermal Growth Factor Receptor (EGFR) : Both wild-type (Wt) and the mutant form (L858R).
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .

These interactions lead to the inhibition of their activity, which is crucial for various cellular processes including proliferation and survival.

Biochemical Pathways

The compound affects critical signaling pathways:

  • EGFR Signaling Pathway : Inhibition leads to decreased cell proliferation.
  • VEGFR-2 Signaling Pathway : Impacts angiogenesis and tumor growth.

Cellular Effects

Research indicates that this compound induces:

  • Increased Apoptosis : The compound promotes programmed cell death in various cancer cell lines.
  • Inhibition of Cell Proliferation : Demonstrated through assays that show reduced growth rates in treated cells.

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary with dosage:

  • Low Doses : May exhibit cytostatic effects.
  • High Doses : Can induce significant apoptosis and cytotoxicity.

Pharmacokinetics

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest that the compound adheres to Lipinski's Rule of Five, indicating good oral bioavailability. This makes it a suitable candidate for further development as an oral therapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In vitro Studies :
    • A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability across various cancer cell lines, with IC50 values indicating potent anti-proliferative effects.
  • In vivo Studies :
    • Animal models treated with this compound showed reduced tumor growth compared to controls, reinforcing its potential as an anti-cancer agent.
  • Mechanistic Insights :
    • Proteomic analysis revealed alterations in protein expression related to apoptosis and cell cycle regulation following treatment with the compound, highlighting its multifaceted mechanism of action.

Summary Table of Biological Activities

Activity TypeObservationsReference
Cell ProliferationSignificant inhibition across cancer cell lines
ApoptosisInduction of programmed cell death
Tumor GrowthReduced tumor size in animal models
PharmacokineticsGood oral bioavailability predicted

Properties

IUPAC Name

1-[(E)-benzylideneamino]-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O2S2/c22-20-19(30(27,28)17-11-6-12-29-17)18-21(25-16-10-5-4-9-15(16)24-18)26(20)23-13-14-7-2-1-3-8-14/h1-13H,22H2/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBSZJJUZYAUJV-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.